N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpyridazine moiety linked to a biphenyl sulfonamide group through an ethoxy bridge. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpyridazine Core: The phenylpyridazine core can be synthesized through the reaction of mucochloric acid with benzene under mild conditions.
Ethoxy Bridge Formation: The ethoxy bridge is introduced by reacting the phenylpyridazine derivative with an appropriate ethylating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular and anti-cancer activities
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-Phenylpyridazin-3-yl)benzenesulfonamides: These compounds share a similar core structure but differ in the substituents attached to the sulfonamide group.
Pyridazine Derivatives: Compounds such as 5-chloro-6-phenylpyridazin-3(2H)-one exhibit similar chemical reactivity and biological activity.
Uniqueness
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of a phenylpyridazine core with a biphenyl sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H21N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N3O3S/c28-31(29,22-13-11-20(12-14-22)19-7-3-1-4-8-19)25-17-18-30-24-16-15-23(26-27-24)21-9-5-2-6-10-21/h1-16,25H,17-18H2 |
InChI Key |
LTCDMSXQZNETSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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